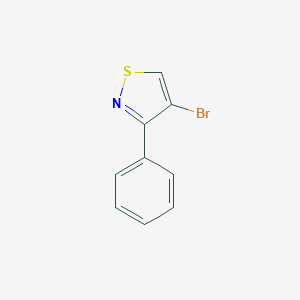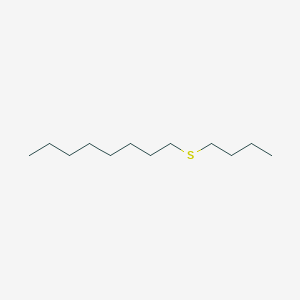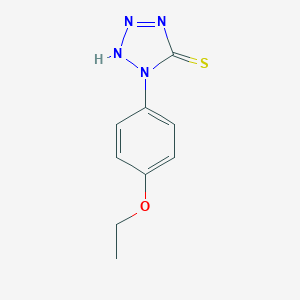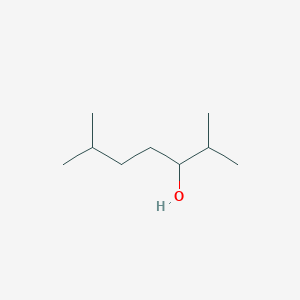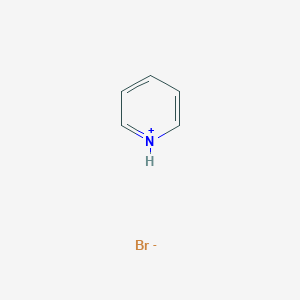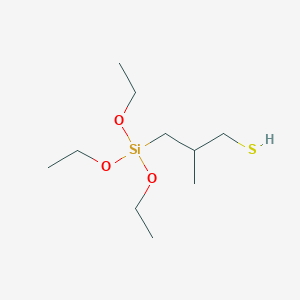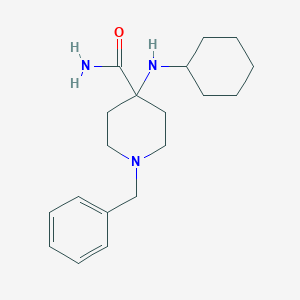
5-(氨基亚甲基)-2,2-二甲基-1,3-二氧六环-4,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound with the CAS Number: 15568-88-4 . It has a molecular weight of 171.15 . The compound is a solid and has a melting point between 210.5 - 211.5 .
Synthesis Analysis
The synthesis of similar compounds, such as 5-(aminomethylene)thiazolidine-2,4-diones, has been achieved using a wide range of heterocyclic models derived from eight drug-like molecules . The primary aim of this study was to combine medicinally known, biologically active molecules bearing a 2° amine functionality with a thiazolidinedione ring via an amino-methylene linker .Physical And Chemical Properties Analysis
The compound is a solid with a melting point between 210.5 - 211.5 . Other physical and chemical properties such as hardness, malleability, solubility, electrical conductivity, and density can be determined using various analytical techniques .科学研究应用
Influence on Cyclochiral Rigidity
The compound has been studied for its influence on the cyclochiral rigidity of aminomethylene derivatives of Resorcin 4arene (AMD-R 4A). The cyclochiral nature of AMD-R 4A and its rigidity in non-polar solvents have been shown. The size of the alkyl groups in the amino substituents of AMD-R 4A was noted to influence their cyclochiral nature .
Convergent Synthesis of Peptidomimetics
The compound can be used in the convergent synthesis of reduced amide bond peptidomimetics. This approach could be used to produce peptides and proteins with modified backbones .
Potential Anticancer Drugs
The compound has been studied for its potential use in anticancer drugs. The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .
Study of Intramolecular Hydrogen Bonds
The compound has been used to study the formation of intramolecular hydrogen bonds. This is particularly relevant in the study of macrocyclic compounds like Resorcin 4arenes (R 4A), which have eight hydroxyl groups in their structure .
Study of Self-Assembly Behavior
The compound has been used to study the self-assembly behavior of molecules. For instance, in chloroform, R 4A molecules undergo self-assembly into hexamers and octamers .
6. Study of Chemical Reactions within Supramolecules The unique characteristics of these supramolecules, such as their internal closed cavity and distinct electron solvation properties, have sparked interest in studying chemical reactions that can occur within them .
安全和危害
属性
IUPAC Name |
5-(aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFWEHAIAWVHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CN)C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372822 |
Source


|
| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
15568-88-4 |
Source


|
| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
A1: The crystal structure of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione reveals a network of intermolecular hydrogen bonds, connecting the molecules into chains. [] This intermolecular interaction is significant as it influences the compound's physical properties, such as melting point and solubility. Additionally, an intramolecular N—H⋯O hydrogen bond to a carbonyl O atom forms a six-membered ring within the molecule. [] This intramolecular hydrogen bond can influence the compound's stability and reactivity.
Q2: How does the conformation of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione relate to its spectroscopic properties?
A2: Spectroscopic analyses, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, indicate that 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and related compounds exist predominantly in the chelated enamino-diketone form. [] This conformation, with its fixed ZZE-alignment, contributes to a planar or nearly planar conjugated core within the molecule. [] The planarity and electron delocalization within this conjugated system directly influence the compound's spectroscopic properties, such as specific absorption bands in IR and Raman spectra.
Q3: What unique reactivity does 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit at high temperatures?
A3: Pyrolysis studies demonstrate that 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives undergo specific hydrogen transfer reactions. [] These reactions are driven by the thermal energy applied and lead to the functionalization of the amino substituent. The specific products formed are dependent on the nature of the amino substituent. For example, tertiary amino substrates yield 1,2-dihydropyrrol-3-ones, while secondary amino substrates can yield quinolin-4-ones or enaminoenaminones. [] This thermal reactivity highlights the synthetic potential of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a precursor for various nitrogen-containing heterocycles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

